molecular formula C12H14N2O B11897417 5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B11897417
M. Wt: 202.25 g/mol
InChI Key: QCXNYXKDFAALTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is part of the broader class of spiro compounds, which are characterized by a single atom that is shared by two nonadjacent rings. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one can be achieved through various methods, including cycloaddition reactions. One common approach involves the (3 + 2) cycloaddition of azomethine ylides with alkenes or alkynes. This reaction is typically catalyzed by Lewis bases such as triethylamine or phosphines, which facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the synthesis of 5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various spirocyclic derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group at the 5-position in 5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one imparts unique steric and electronic properties to the molecule, influencing its reactivity and biological activity. This makes it distinct from other similar spirocyclic compounds .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C12H14N2O/c1-8-2-3-10-9(6-8)12(11(15)14-10)4-5-13-7-12/h2-3,6,13H,4-5,7H2,1H3,(H,14,15)

InChI Key

QCXNYXKDFAALTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23CCNC3

Origin of Product

United States

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